Ivermectin B1a

Vue d'ensemble

Description

Ivermectin B1a is a broad-spectrum antiparasitic agent belonging to the avermectin family of medications. It was discovered in 1975 and initially used in veterinary medicine to prevent and treat heartworm and acariasis. Approved for human use in 1987, ivermectin is used to treat infestations such as head lice, scabies, river blindness (onchocerciasis), strongyloidiasis, trichuriasis, ascariasis, and lymphatic filariasis .

Méthodes De Préparation

Ivermectin B1a is synthesized from the fermentation products of the bacterium Streptomyces avermitilis. The preparation involves several steps:

Protection of Hydroxyl Groups: The 4’'-position hydroxyl and 5

Activité Biologique

Ivermectin B1a, a derivative of avermectin, is a broad-spectrum antiparasitic agent recognized for its multifaceted biological activities. This article delves into its biological mechanisms, therapeutic applications, and the latest research findings, supported by data tables and case studies.

Overview of this compound

Ivermectin is primarily composed of two homologs: 22,23-dihydroavermectin B1a (HB1a) and 22,23-dihydroavermectin B1b (HB1b). The compound is known for its efficacy against various parasites, including nematodes and arthropods, and has recently gained attention for its antiviral properties against several viruses, including SARS-CoV-2.

This compound exhibits its biological activity through several mechanisms:

- Antiparasitic Activity : The primary target of ivermectin is the glutamate-gated chloride channels in invertebrates. This interaction leads to paralysis and death of the parasites .

- Antiviral Activity : Ivermectin has been shown to inhibit the nuclear import of viral proteins, which is crucial for the replication of viruses such as HIV-1 and Zika virus. It disrupts the interaction between importin proteins and viral nuclear localization signals .

- Immunomodulation : The compound also has immunomodulatory effects, influencing host immune responses .

Antiviral Efficacy Against SARS-CoV-2

Recent studies have highlighted ivermectin's potential against SARS-CoV-2. A comparative analysis showed that while HB1b has a higher affinity for viral structures, HB1a interacts more effectively with host structures. This differential behavior suggests that both homologs could be strategically utilized in antiviral therapies .

Table 1: Comparative Binding Affinity of Ivermectin Homologs

| Homolog | Target Structure | Binding Affinity |

|---|---|---|

| HB1a | Host proteins | High |

| HB1b | Viral proteins | Higher |

Case Studies

A notable case reported the use of ivermectin in a patient with disseminated strongyloidiasis. The patient received a combination of oral and subcutaneous ivermectin due to severe gastrointestinal complications. The treatment resulted in significant clinical improvement, showcasing ivermectin's effectiveness even in critical conditions .

Clinical Applications

This compound is widely used in treating:

- Onchocerciasis : Often referred to as river blindness.

- Lymphatic Filariasis : A parasitic disease caused by filarial worms.

- Scabies : A skin infestation caused by mites.

Applications De Recherche Scientifique

Antiparasitic Applications

Ivermectin B1a is primarily recognized for its efficacy against various parasitic infections. It is the treatment of choice for onchocerciasis (river blindness) and is also effective against other nematodes such as strongyloidiasis, ascariasis, and trichuriasis. The compound works by enhancing the permeability of cell membranes in parasites, leading to paralysis and death.

Table 1: Antiparasitic Efficacy of this compound

| Parasite | Infection | Efficacy |

|---|---|---|

| Onchocerca volvulus | Onchocerciasis | Highly effective |

| Strongyloides stercoralis | Strongyloidiasis | Effective |

| Ascaris lumbricoides | Ascariasis | Effective |

| Trichuris trichiura | Trichuriasis | Effective |

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties against several viruses, including SARS-CoV-2, the virus responsible for COVID-19. Research suggests that it may inhibit viral replication and modulate inflammatory responses.

Case Study: Ivermectin in COVID-19 Treatment

A systematic review of randomized controlled trials revealed that Ivermectin significantly reduced mortality rates and improved clinical outcomes in patients with COVID-19. One notable trial involved administering Ivermectin to family members of infected individuals, resulting in a statistically significant decrease in symptomatic cases (7.4% vs. 58.4%, P < 0.001) among treated participants .

Anticancer Potential

This compound has shown promising anticancer activity, particularly in colorectal cancer models. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells by promoting tubulin polymerization.

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 30 | Promotes tubulin polymerization |

| SW480 | Not specified | Induces apoptosis via Caspase activation |

A study demonstrated that this compound significantly inhibited the growth of HCT-116 cells with an IC50 value of 30 µM, suggesting its potential as a microtubule-targeting agent for cancer therapy .

Propriétés

Key on ui mechanism of action |

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of _O. volvulus_ microfilariae and may inhibit their release from the uteri of gravid female worms. |

|---|---|

Numéro CAS |

70288-86-7 |

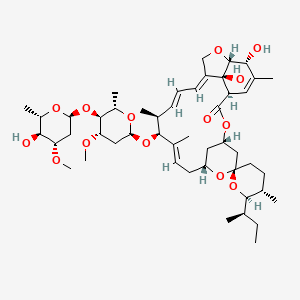

Formule moléculaire |

C48H74O14 |

Poids moléculaire |

875.1 g/mol |

Nom IUPAC |

(1S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Clé InChI |

AZSNMRSAGSSBNP-TYECJXEWSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

SMILES isomérique |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

SMILES canonique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

71827-03-7 70288-86-7 |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Pureté |

>90% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Insoluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK-933; Ivermectin; Ivomec; L 64047; 1 Mectizan; MK 933; MK-0933; Noromectin; Pandex. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ivermectin exerts its antiparasitic effect by acting as an agonist for glutamate-gated chloride channels. This leads to hyperpolarization of nerve and muscle cells in invertebrates, causing paralysis and death. []

A: Unlike conventional insecticides and repellents, Ivermectin targets glutamate-gated chloride channels, disrupting nervous system function in parasites. This unique mechanism sets it apart from other mosquito control agents. []

A: Ivermectin interacts with glutamate-gated chloride channels in mammals, but with significantly lower affinity compared to invertebrates, explaining its selective toxicity. []

A: Research suggests Ivermectin may interact with other targets, including P-glycoprotein (P-gp), a transmembrane protein involved in drug efflux. This interaction could influence Ivermectin's distribution and efficacy. [, ]

A: Ivermectin treatment disrupts neuromuscular transmission in parasites, leading to paralysis, reduced microfilarial production, and ultimately, death. [, ]

A: Ivermectin (C48H74O14) has a molecular weight of 875.09 g/mol. []

A: While the provided articles don't include specific spectroscopic data, various analytical techniques like GC/MS and HPLC have been used to detect and quantify Ivermectin in biological samples. []

A: Yes, computational drug repositioning using Connectivity Map (cMap) and data/pathway mining with the Ingenuity Knowledge Base has been employed to explore Ivermectin's potential in treating gastric cancer. []

A: Computational analyses identified nine molecular targets of Ivermectin in gastric cancer, suggesting its involvement in the Wnt/β-catenin signaling pathway and cell proliferation. In silico modeling showed Ivermectin's potential to inhibit this pathway. []

A: Ivermectin's lipophilic nature presents challenges for formulation, impacting its solubility and bioavailability. Strategies to overcome these limitations might include developing novel drug delivery systems. []

A: Yes, Ivermectin is available in various formulations, including oral tablets, topical creams, and injectables for veterinary use. [, , ]

A: Ivermectin is primarily metabolized by the liver and excreted in feces. Studies in cattle have shown that after topical application, a significant portion of the drug can be ingested through licking. [, ]

A: Yes, interspecies variations in Ivermectin's pharmacokinetics have been observed, likely due to differences in factors like P-glycoprotein activity. This highlights the need for species-specific dosing regimens. []

A: Yes, a case report described an adverse interaction between Ivermectin and Warfarin, a blood thinner, leading to worsened coagulopathy. This underscores the need to consider potential drug interactions when administering Ivermectin. []

A: Following a standard oral dose of Ivermectin, peak plasma concentrations are significantly lower than the concentration required for antiviral effects observed in in vitro studies. []

A: Studies indicate that a single dose of Ivermectin can significantly reduce the transmission potential of malaria for at least two weeks. []

A: While some studies suggest a potential benefit of Ivermectin in treating COVID-19, a large randomized controlled trial (ACTIV-6) found no significant improvement in recovery time among outpatients with mild to moderate COVID-19 treated with Ivermectin compared to placebo. [, ]

A: Yes, Ivermectin effectively treats various parasitic infections, including scabies, strongyloidiasis, trichuriasis, and onchocerciasis, in both humans and animals. [, , , , ]

A: Yes, several animal models, including jirds infected with H. contortus and cattle infected with O. ochengi, have been used to evaluate Ivermectin's efficacy and investigate resistance mechanisms. [, ]

A: Yes, Ivermectin resistance has been reported in several parasite species, including H. contortus, posing a significant threat to its long-term effectiveness. [, , ]

A: While the exact mechanisms are not fully understood, mutations in glutamate-gated chloride channels and alterations in drug efflux pumps like P-glycoprotein have been implicated in Ivermectin resistance. [, , ]

A: Yes, cross-resistance between Ivermectin and other macrocyclic lactones like moxidectin has been observed in some parasite populations. []

A: Although generally well-tolerated at recommended doses, Ivermectin can cause side effects, including dizziness, nausea, and allergic reactions. Severe adverse events are rare but can occur, especially in individuals with heavy Loa loa infections. [, , , ]

A: Ivermectin toxicity has been reported in animals, particularly in certain dog breeds with a genetic mutation affecting drug metabolism. Symptoms can range from neurological signs to liver damage. [, , ]

ANone: While specific drug delivery systems weren't discussed in the provided articles, researchers are continually exploring innovative approaches to enhance drug targeting and improve Ivermectin's bioavailability.

A: Gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are commonly employed to detect and quantify Ivermectin levels in various matrices. []

A: Ivermectin, when used topically in cattle, can contaminate the environment through fecal excretion and licking behavior. This raises concerns about potential impacts on dung-degrading insects and soil ecosystems. []

A: Ivermectin's lipophilicity can limit its dissolution in aqueous environments, potentially impacting its absorption and bioavailability. []

A: Ivermectin's interaction with P-glycoprotein, a drug efflux transporter, highlights its potential to influence drug disposition and potentially contribute to resistance mechanisms. [, ]

A: The discovery of Ivermectin by Merck scientists in 1976, followed by its development into a highly effective antiparasitic drug for both human and veterinary use, marked significant milestones in its history. [, ]

A: Programs like the Onchocerciasis Control Programme (OCP) and the African Programme for Onchocerciasis Control (APOC), involving mass drug administration of Ivermectin, have significantly reduced the burden of these diseases. []

A: Yes, research on Ivermectin resistance mechanisms in parasites has implications for understanding drug resistance in other organisms, including cancer cells. [, ]

A: The study of Ivermectin has brought together researchers from diverse fields, including parasitology, pharmacology, immunology, and computational biology, to address challenges related to its efficacy, safety, and resistance. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.